Cas no 2248297-49-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate structure](https://it.kuujia.com/scimg/cas/2248297-49-4x500.png)
2248297-49-4 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6520874
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate
- 2248297-49-4
-
- Inchi: 1S/C19H15N3O5/c23-16-14-6-1-2-7-15(14)17(24)22(16)27-18(25)11-4-3-5-13(10-11)21-19(26)20-12-8-9-12/h1-7,10,12H,8-9H2,(H2,20,21,26)
- Chiave InChI: INWPXCFPGOFFOZ-UHFFFAOYSA-N
- Sorrisi: O=C(NC1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)NC1CC1
Proprietà calcolate
- Massa esatta: 365.10117059g/mol
- Massa monoisotopica: 365.10117059g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 623
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6520874-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 1g |
$470.0 | 2023-05-31 | ||
Enamine | EN300-6520874-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 10g |
$2024.0 | 2023-05-31 | ||
Enamine | EN300-6520874-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 2.5g |
$923.0 | 2023-05-31 | ||
Enamine | EN300-6520874-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 0.05g |
$395.0 | 2023-05-31 | ||
Enamine | EN300-6520874-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 0.5g |
$451.0 | 2023-05-31 | ||
Enamine | EN300-6520874-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 5g |
$1364.0 | 2023-05-31 | ||
Enamine | EN300-6520874-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 0.1g |
$414.0 | 2023-05-31 | ||
Enamine | EN300-6520874-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate |
2248297-49-4 | 0.25g |
$432.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate Letteratura correlata
-
1. Book reviews
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
2248297-49-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(cyclopropylcarbamoyl)amino]benzoate) Prodotti correlati
- 1805438-76-9(4,5-Bis(trifluoromethyl)-2-iodoaniline)
- 1923069-33-3(1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanamine)
- 1805990-67-3(Methyl 3-chloro-5-(difluoromethyl)-2-fluoropyridine-4-carboxylate)
- 2228936-54-5(2-1-(4-ethylcyclohexyl)cyclopropylethan-1-amine)
- 1396856-36-2(N-4-(furan-2-yl)butan-2-yl-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1197232-10-2((1-Ethylpiperidin-4-yl)methanamine dihydrochloride)
- 2228276-43-3(2-(5-chloro-2,3-dimethoxyphenyl)-2,2-difluoroacetic acid)
- 640768-72-5(N-methoxy-N-methylcyclobutanecarboxamide)
- 919976-10-6(N-({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide)
- 1805622-54-1(4-(Difluoromethyl)-2-hydroxy-6-nitro-3-(trifluoromethyl)pyridine)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
